CYP26A1 Inhibitory Potency: 6-Amino-2-(2-methoxyphenyl)chromen-4-one Exhibits Nanomolar Activity in Human MCF7 Cell Microsomes
6-Amino-2-(2-methoxyphenyl)chromen-4-one demonstrates potent inhibition of human CYP26A1 with an IC₅₀ of 13 nM in MCF7 cell microsomes using [³H]ATRA as substrate [1]. In contrast, the 6-unsubstituted analog 2-(2-methoxyphenyl)chromen-4-one (2'-methoxyflavone, CAS 19725-47-4) has no reported CYP26A1 inhibitory activity in the same databases [2]. This represents a substantial differentiation in target engagement that is directly attributable to the 6-amino substitution. CYP26A1 is a key enzyme in all-trans-retinoic acid (ATRA) catabolism and is a validated target for cancer and dermatological indications [3]. At 13 nM IC₅₀, this compound ranks among the more potent chromen-4-one-derived CYP26A1 inhibitors documented in public bioactivity repositories.
| Evidence Dimension | CYP26A1 inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 13 nM |
| Comparator Or Baseline | 2-(2-Methoxyphenyl)chromen-4-one (2'-methoxyflavone, CAS 19725-47-4) |
| Quantified Difference | No reported CYP26A1 activity for comparator; target compound active at 13 nM |
| Conditions | Human MCF7 cell microsomes; [³H]ATRA substrate; 1 hr incubation; scintillation counting |
Why This Matters
This potency level (13 nM IC₅₀) positions the compound as a high-affinity CYP26A1 tool for retinoic acid metabolism studies, whereas the 6-unsubstituted analog is functionally inert against this therapeutically relevant target.
- [1] BindingDB. BDBM50401154 (CHEMBL2205775): IC₅₀ = 13 nM for inhibition of CYP26A1 in human MCF7 cell microsomes using [³H]ATRA as substrate. View Source
- [2] ChEMBL Database. Compound Report Card: CHEMBL2205775 (6-amino-2-(2-methoxyphenyl)chromen-4-one) and CHEMBL entries for 2-(2-methoxyphenyl)chromen-4-one. View Source
- [3] Thatcher JE, Isoherranen N. The role of CYP26 enzymes in retinoic acid homeostasis. Expert Opin Drug Metab Toxicol. 2009;5(8):875-886. View Source
